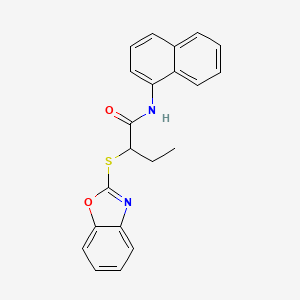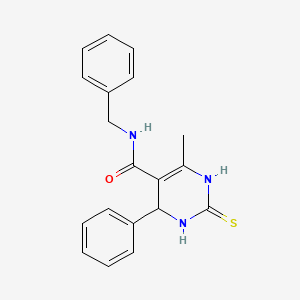![molecular formula C25H17NO2S B10884415 7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10884415.png)
7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex heterocyclic compound that belongs to the class of chromenoquinolines. This compound is characterized by the presence of a thiophene ring fused to a chromenoquinoline scaffold, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-aminocoumarin with β-carbonyl-substituted chromenes, followed by cyclization and dehydration reactions . The reaction conditions often include the use of organic solvents such as acetic acid, and catalysts like ammonium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis or ultrasound-mediated reactions to enhance reaction rates and yields . These methods are advantageous due to their operational simplicity, high atom economy, and environmentally friendly nature.
化学反応の分析
Types of Reactions
7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated derivatives of the thiophene ring.
科学的研究の応用
7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits fluorescence properties, making it useful in bioimaging and fluorescence microscopy.
Medicine: Potential anticancer, antibacterial, and antifungal activities.
Industry: Used in the development of new materials with unique optical and electronic properties.
作用機序
The mechanism of action of 7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting topoisomerase enzymes and thereby preventing DNA replication and transcription . Additionally, it can interact with cellular proteins, disrupting their normal function and leading to cell death .
類似化合物との比較
Similar Compounds
Chromeno[4,3-b]pyridin-5-one derivatives: These compounds share a similar chromenoquinoline scaffold but differ in the substitution pattern and biological activity.
Thiophene-containing heterocycles: Compounds like 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one exhibit similar biological activities but have different structural features.
Uniqueness
7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to its specific combination of a thiophene ring with a chromenoquinoline scaffold, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C25H17NO2S |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
13-(3-methylthiophen-2-yl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one |
InChI |
InChI=1S/C25H17NO2S/c1-14-12-13-29-24(14)21-20-16-7-3-2-6-15(16)10-11-18(20)26-23-17-8-4-5-9-19(17)28-25(27)22(21)23/h2-13,21,26H,1H3 |
InChIキー |
ZCLABZPOQSUJCG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)OC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,4-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884332.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10884340.png)
![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B10884347.png)
![2,6-Dimethoxy-4-{[4-(pentan-3-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10884350.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]](/img/structure/B10884358.png)
![2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10884366.png)

![1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone](/img/structure/B10884369.png)
![1-(2-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10884370.png)
![3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10884377.png)
![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884382.png)


